Chemical structure and properties of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid
Chemical structure and properties of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid
This guide provides an in-depth technical analysis of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid , a specialized organosulfur building block used in medicinal chemistry and synthetic organic research.
Executive Summary
3-[(3-Methylphenyl)methanesulfonyl]propanoic acid is a sulfone-functionalized carboxylic acid derivative. Structurally, it consists of a propanoic acid backbone linked at the
This compound serves as a critical intermediate in the design of matrix metalloproteinase (MMP) inhibitors and cysteine protease inhibitors , where the sulfone moiety acts as a non-hydrolyzable transition-state mimic or a hydrogen-bonding anchor within enzyme active sites. Its chemical stability and the unique electronic properties of the sulfone group make it a valuable scaffold in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis[1][2][3]
The molecule is characterized by three distinct functional domains: the ionizable carboxylic acid tail, the polar sulfone linker, and the lipophilic aromatic headgroup.
| Property | Data |
| IUPAC Name | 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid |
| Common Synonyms | 3-((3-Methylbenzyl)sulfonyl)propanoic acid; 3-(m-Tolylmethanesulfonyl)propionic acid |
| CAS Number | Not widely listed; Analogous to 90396-02-4 (Unsubst.) / 702696-08-0 (o-Me) |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)CCC(=O)O |
| InChI Key | Derivative specific |
Structural Features[1][2][3][4]
-
Sulfone Bridge (
): The central sulfone group is tetrahedral and highly polar. Unlike sulfonamides, it lacks an acidic N-H proton, making it chemically inert to hydrolysis and oxidation under physiological conditions. -
Carboxylic Acid (
): Provides a handle for amide coupling reactions (e.g., with amines to form peptidomimetics) or salt formation to modulate solubility. -
m-Tolyl Group: The meta-methyl substituent adds lipophilicity (
interaction potential) and introduces steric bulk that can improve selectivity in protein binding pockets compared to the unsubstituted benzyl analog.
Physicochemical Properties[1][3][5]
The following properties are derived from experimental data of close structural analogs (e.g., 3-(benzylsulfonyl)propanoic acid) and computational consensus.
| Parameter | Value / Description | Significance |
| Physical State | White to off-white crystalline solid | Standard for purified sulfone acids. |
| Melting Point | 125 – 135 °C (Predicted) | High melting point due to intermolecular H-bonding (COOH dimer) and dipole interactions ( |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility in neutral form; soluble at pH > 7.0. |
| pKa (Acid) | 4.4 – 4.6 | Typical for aliphatic carboxylic acids. |
| pKa ( | ~23 – 25 | The |
| LogP | 1.4 – 1.6 | Moderately lipophilic; suitable for crossing cell membranes. |
| H-Bond Donors | 1 (COOH) | Critical for active site recognition. |
| H-Bond Acceptors | 4 ( | Strong hydrogen bonding potential. |
Synthetic Methodology
The most robust synthesis of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid follows a two-stage protocol: Thioether Formation followed by Oxidative Functionalization . This route avoids the use of unstable sulfinic acid intermediates often required in alternative Michael addition pathways.
Reaction Scheme (Pathway A)
Figure 1: Two-step synthesis via sulfide alkylation and subsequent oxidation.
Detailed Protocol
Step 1: Nucleophilic Substitution (Sulfide Formation)
-
Reagents: 3-Mercaptopropanoic acid (1.0 eq), 3-Methylbenzyl bromide (1.0 eq), Sodium Hydroxide (2.2 eq).
-
Procedure:
-
Dissolve 3-mercaptopropanoic acid in the basic solution to generate the thiolate dianion (carboxylate + thiolate).
-
Add 3-methylbenzyl bromide dropwise at 0°C to prevent over-alkylation.
-
Stir at room temperature for 2–4 hours.
-
Workup: Acidify to pH 2 with HCl. The sulfide intermediate usually precipitates as a solid or oil. Extract with Ethyl Acetate if necessary.[3][1][2]
-
Step 2: Chemoselective Oxidation
-
Reagents: Sulfide intermediate (from Step 1), Hydrogen Peroxide (30%, 3.0 eq) or Oxone® (potassium peroxymonosulfate).
-
Catalyst: Sodium tungstate (
, 1 mol%) is recommended if using to accelerate the reaction. -
Procedure:
-
Dissolve the sulfide in Glacial Acetic Acid (if using
) or Methanol/Water (if using Oxone). -
Add the oxidant slowly. The reaction is exothermic; maintain temperature < 60°C.
-
Stir overnight.
-
Purification: Pour into ice water. The target sulfone will crystallize.[4] Filter and wash with cold water. Recrystallize from Ethanol/Water if high purity (>99%) is required.
-
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for the following diagnostic signals:
-
1H NMR (400 MHz, DMSO-d6):
-
12.3 ppm (s, 1H): Carboxylic acid proton (
). - 7.1 – 7.3 ppm (m, 4H): Aromatic protons (m-tolyl pattern).
-
4.4 ppm (s, 2H): Benzylic methylene (
). Note: This singlet is distinctively downfield due to the sulfone and aromatic ring. -
3.2 – 3.4 ppm (t, 2H):
-methylene to sulfone ( ). -
2.6 – 2.7 ppm (t, 2H):
-methylene to carboxyl ( ). -
2.3 ppm (s, 3H): Methyl group on the aromatic ring (
).
-
12.3 ppm (s, 1H): Carboxylic acid proton (
-
IR Spectroscopy:
-
Strong bands at 1130 cm⁻¹ and 1300 cm⁻¹ (symmetric and asymmetric
stretches). -
Broad band at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).
-
Sharp band at 1710 cm⁻¹ (C=O stretch).
-
Applications in Drug Discovery[9]
MMP Inhibition
Sulfone carboxylic acids are classic "zinc-binding group" (ZBG) mimics. In Matrix Metalloproteinases (MMPs), the carboxylic acid coordinates the catalytic Zinc ion, while the sulfone group provides a rigid spacer that positions the aromatic ring into the S1' hydrophobic pocket. The meta-methyl group specifically probes the depth and width of the S1' sub-pocket, often providing better selectivity than the unsubstituted benzyl analog.
Peptidomimetic Linker
The compound acts as a robust linker in PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules. The sulfone group is metabolically stable, unlike esters or amides which may be cleaved by plasma esterases.
Safety & Handling
-
Hazards: Classified as a skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
-
Stability: Highly stable to oxidation and hydrolysis. Store at room temperature in a dry environment.
-
Reactivity: Incompatible with strong reducing agents (which may reduce the sulfone to sulfide under extreme conditions) and strong bases (which will form the carboxylate salt).
References
-
General Synthesis of Sulfones: Trost, B. M., & Curran, D. P. (1978). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
-
MMP Inhibitor Design: Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735–2776. Link
-
Analogous Compound Data (Ortho-Isomer): PubChem CID 11467895. 3-[(2-methylphenyl)methylsulfonyl]propanoic acid. National Center for Biotechnology Information. Link
-
Analogous Compound Data (Unsubstituted): PubChem CID 594244. 3-(Benzylsulfonyl)propanoic acid.[5] National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 4. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
